D-Serine
Beschreibung
Chemical Structure and Properties
D-Serine ((2R)-2-amino-3-hydroxypropanoic acid) shares the molecular formula C₃H₇NO₃ with L-serine but differs in its stereochemical configuration at the α-carbon. Its chiral nature results in distinct physicochemical and biological activities.
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 105.09 g/mol | |
| Melting Point | 215–225°C | |
| Solubility in Water | 346 g/L (20°C) | |
| Specific Rotation ([α]D) | -14.3° to -15.5° (1M HCl) | |
| pKa (Carboxyl Group) | 2.16 |
The molecule exhibits a hydroxyl group on the β-carbon and an amino group on the α-carbon, enabling participation in hydrogen bonding and metal ion coordination. Spectroscopic analyses, including ¹H NMR (δ 3.82 ppm for β-H) and ¹³C NMR (δ 63.1 ppm for β-C), confirm its structure. Thermodynamic properties such as heat capacity (Cp,gas = 184.8–212.6 J/mol·K) and enthalpy of formation (ΔfH°gas = -493.78 kJ/mol) further characterize its stability.
Historical Overview of this compound Discovery in Mammalian Brain
Prior to the 1990s, D-amino acids were considered rare in mammals, confined to bacterial cell walls or insect cuticles. This paradigm shifted when Hashimoto et al. (1992) identified substantial quantities of this compound in rodent and human brains using gas chromatography and mass spectrometry. Key milestones include:
- Localization Parallel to NMDA Receptors : this compound concentrations correlated with regions rich in N-methyl-D-aspartate (NMDA) receptors (e.g., cortex, hippocampus), suggesting a neuromodulatory role.
- Serine Racemase Identification : Wolosker et al. (1999) cloned serine racemase , the enzyme converting L-serine to this compound, confirming endogenous synthesis in glia and neurons.
- Astrocyte-Neuron Shuttle : Early studies emphasized astrocytic this compound production, but later work revealed neuronal synthesis and bidirectional transport mechanisms.
This discovery redefined understanding of neuroglia interactions, positioning this compound as a gliotransmitter critical for synaptic plasticity.
Classification as a Non-essential Amino Acid
This compound is classified as a non-essential amino acid , as mammals synthesize it endogenously via serine racemase rather than requiring dietary intake. Key metabolic features include:
- Biosynthesis : L-serine undergoes stereoinversion by serine racemase, a pyridoxal-5′-phosphate-dependent enzyme.
- Degradation : D-amino acid oxidase (DAAO) catabolizes this compound to hydroxypyruvate, regulating its tissue concentrations.
- Cross-pathway Roles : this compound contributes to purine/pyrimidine biosynthesis and folate metabolism, though it does not participate in translation.
Unlike essential amino acids, this compound levels remain stable under varied dietary conditions, underscoring its homeostatic regulation.
Biological Significance of D-Amino Acids in Mammals
D-Amino acids, once deemed "unnatural," are now recognized as vital signaling molecules. This compound exemplifies this shift through its roles in:
Neuromodulation
- NMDA Receptor Co-agonist : this compound binds the glycine site of NMDA receptors, enabling glutamate-induced channel opening. This interaction underpins long-term potentiation , learning, and memory.
- Neuropsychiatric Implications : Altered this compound levels correlate with schizophrenia (reduced) and epilepsy (elevated), highlighting its clinical relevance.
Peripheral Physiology
Evolutionary Conservation
The conservation of serine racemase and DAAO across vertebrates underscores the adaptive significance of D-amino acids in complex physiology.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041021 | |
| Record name | D-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
364 mg/mL at 20 °C | |
| Record name | D-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
312-84-5 | |
| Record name | D-Serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Serine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K77H2Z9B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
| Record name | D-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
d-Threonine Aldolase (DTA)-Catalyzed Production
The enzymatic synthesis of this compound has been revolutionized by the use of d-threonine aldolase (DTA) , an enzyme capable of catalyzing the retro-aldol cleavage of d-threonine to yield glycine and acetaldehyde. Recent advancements have repurposed DTA for industrial-scale this compound production by leveraging its stereoselective carbon–carbon bond formation capabilities. In a 2020 study, researchers optimized reaction conditions to achieve >90% conversion rates, utilizing hydroxypyruvic acid (HPA) as a ketol donor and glycine as an acceptor substrate. This method avoids racemization, ensuring enantiomeric excess (ee) >99% for this compound.
Key Reaction Parameters:
-
Temperature : 30–37°C
-
pH : 7.5–8.5
-
Substrate Ratio : 1:1 (HPA:glycine)
-
Enzyme Loading : 0.5–1.0 mg/mL
The cascade enzymatic process integrates DTA with d-amino acid oxidase (DAAO) and transketolase (TK) to synthesize high-value ketoses like l-erythrulose and d-fructose. This multi-enzyme system operates without intermediate purification, reducing production costs by 40% compared to traditional methods.
Microbial Fermentation for this compound Production
Escherichia coli-Based L-Serine Deaminase Systems
Microbial fermentation using genetically modified Escherichia coli represents the most scalable method for this compound synthesis. The US7186532B2 patent details a process where E. coli strains with enhanced L-serine deaminase (L-SD) activity selectively decompose L-serine from racemic DL-serine mixtures, leaving this compound intact.
Genetic Modifications:
Fermentation Conditions:
| Parameter | Optimal Range |
|---|---|
| pH | 6.0–7.0 |
| Temperature | 25–30°C |
| Incubation Time | 24–120 hours |
| DL-Serine Loading | 50–200 g/L |
Under these conditions, L-serine is degraded to undetectable levels (<0.1 g/L), yielding this compound with >98% purity. The addition of gentamicin (50 µg/mL) suppresses contamination without affecting enzyme activity.
Challenges in Microbial Production
Despite high efficiency, microbial systems face limitations:
-
Carbon Catabolite Repression : High glucose concentrations inhibit L-SD expression.
-
Byproduct Accumulation : Ammonia and pyruvate require downstream removal.
-
Oxygen Sensitivity : L-SD activity decreases under aerobic conditions, necessitating controlled bioreactor environments.
Chemical Synthesis and Derivatization
N-Acetylation of this compound
While direct chemical synthesis of this compound is less common due to racemization risks, N-acetylation serves as a key derivatization step. A 1997 protocol describes reacting this compound with acetic anhydride in a methanol-water solvent (1:1 v/v) at 20°C, achieving quantitative yields of N-acetyl-D-serine.
Reaction Overview:
-
Catalyst : Sodium bicarbonate (2.5 eq)
-
Reaction Time : 30 minutes
Comparative Analysis of Production Methods
| Method | Scale | Cost ($/kg) | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| Enzymatic (DTA) | Industrial | 120–150 | >99% ee | Low |
| Microbial Fermentation | Industrial | 80–100 | 98–99% ee | Moderate |
| Chemical Derivatization | Lab | 300–400 | 95–98% ee | High |
Enzymatic methods excel in stereochemical control but require costly enzyme immobilization. Microbial fermentation offers cost advantages but necessitates genetic engineering expertise. Chemical routes, though flexible, generate hazardous waste and are less scalable .
Wissenschaftliche Forschungsanwendungen
Psychiatric Disorders
D-serine has been extensively studied for its potential therapeutic effects in psychiatric conditions, particularly schizophrenia and depression.
- Schizophrenia : Research indicates that patients with schizophrenia often exhibit lower serum levels of this compound compared to healthy controls. Clinical trials have shown that high doses of this compound (60 mg/kg/day) can significantly improve symptoms across various scales, including the Positive and Negative Syndrome Scale (PANSS) and the MATRICS Consensus Cognitive Battery . A meta-analysis demonstrated that this compound supplementation can lead to notable improvements in both positive and negative symptoms of schizophrenia .
- Depression : Emerging studies suggest that this compound may also play a role in mood regulation. It has been proposed as a biomarker for antidepressant response, particularly in relation to ketamine treatment. Preclinical models indicate that modulating this compound levels can influence depressive behaviors, suggesting its potential as an adjunctive therapy .
Cognitive Function
This compound's role in enhancing cognitive function has been investigated through various studies.
- Cognitive Enhancement : A randomized controlled trial involving older adults demonstrated that administration of this compound improved executive functions such as spatial memory and problem-solving abilities. Participants who exhibited higher increases in plasma this compound levels showed better performance on cognitive tasks .
- Neuroprotective Effects : Preclinical studies suggest that this compound administration can reverse cognitive deficits induced by NMDA receptor antagonists, indicating its potential protective effects against cognitive decline associated with aging or neurodegenerative diseases .
Kidney Function
Recent research has identified this compound as a potential biomarker for kidney health.
- Chronic Kidney Disease : Studies indicate that this compound levels correlate with kidney function, suggesting its utility in diagnosing chronic kidney disease (CKD). The combination of blood and urinary dynamics of this compound effectively distinguishes CKD from non-CKD patients, highlighting its role as a diagnostic tool .
Case Study 1: this compound in Schizophrenia Treatment
A double-blind placebo-controlled study evaluated the efficacy of high-dose this compound (60 mg/kg/day) over 16 weeks in patients with schizophrenia. Results indicated significant improvements in negative symptoms and cognitive function compared to placebo groups. This study supports the hypothesis that this compound can be an effective adjunct therapy for managing schizophrenia .
Case Study 2: Cognitive Enhancement in Older Adults
In a controlled trial involving healthy older adults, participants receiving this compound demonstrated statistically significant improvements in executive functioning tasks compared to those on placebo. The findings suggest that this compound supplementation may enhance cognitive resilience in aging populations .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- All DAAO inhibitors require the N-hydroxyl group for activity but face metabolic instability .
- None achieve the 40-fold this compound increase needed for robust behavioral effects in schizophrenia, necessitating adjunct therapies .
Structural Analogs: β-Hydroxyaspartic Acid and Antimicrobial Targets
This compound shares structural similarity with β-hydroxyaspartic acid, both binding to E. coli aspartate decarboxylase (ADC) in antimicrobial screens . However, this compound’s role extends beyond microbial metabolism to NMDAR modulation, unlike β-hydroxyaspartic acid, which lacks direct neurological relevance .
Enantiomeric Comparison: this compound vs. L-serine
Clinical and Pharmacokinetic Considerations
- Nephrotoxicity : this compound’s H₂O₂ byproduct limits its direct use, driving interest in DAAO inhibitors .
- Bioavailability Challenges : Inhibitors like 65c and CBIO show transient plasma effects but fail to penetrate the blood-brain barrier effectively .
- Therapeutic Window : Behavioral efficacy in schizophrenia requires supraphysiological this compound levels (~40× baseline), unattainable with current inhibitors .
Tables of Key Data
Biologische Aktivität
D-serine is a naturally occurring amino acid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). It is recognized primarily as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in neuropsychiatric disorders.
This compound acts as an endogenous ligand at the glycine site of NMDA receptors. This interaction enhances the receptor's activity and is critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The synthesis of this compound occurs primarily in glial cells via the enzyme serine racemase (SR), which converts L-serine into this compound. Following its release, this compound is degraded by D-amino acid oxidase (DAAO) .
Key Enzymes Involved:
- Serine Racemase (SR): Converts L-serine to this compound.
- D-amino Acid Oxidase (DAAO): Degrades this compound into byproducts.
2.1 Neuropsychiatric Disorders
This compound has garnered attention for its potential therapeutic effects in several neuropsychiatric conditions, notably schizophrenia and major depressive disorder. Research indicates that alterations in this compound levels are associated with these disorders.
- Schizophrenia: Clinical studies have shown that supplementation with this compound can improve cognitive functions and reduce symptoms in patients with schizophrenia. For instance, a 4-week open-label study demonstrated that high doses (60 mg/kg/day) of this compound significantly improved neurocognitive function . Furthermore, a double-blind study found improvements in mismatch negativity (MMN), a neurophysiological marker indicative of NMDA receptor activity .
- Major Depressive Disorder: this compound's role as a biomarker and potential treatment avenue for depression is under investigation. Its modulation of glutamate receptors may contribute to antidepressant effects similar to those observed with ketamine .
2.2 Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound in healthy older adults. A randomized controlled trial revealed that a single dose of this compound improved executive functions, particularly spatial memory and problem-solving skills . The results indicated a significant correlation between increased plasma levels of this compound and improved cognitive performance.
3. Case Studies and Clinical Trials
| Study | Population | Intervention | Findings |
|---|---|---|---|
| Open-label study | Schizophrenia patients | 60 mg/kg/day this compound for 4 weeks | Improved neurocognitive function |
| Double-blind trial | At-risk individuals | 60 mg/kg/day this compound for 16 weeks | Reduction in prodromal symptoms |
| Crossover trial | Healthy older adults | Single dose of this compound | Improved executive function and spatial memory |
4. Safety and Tolerability
This compound has been shown to be safe at higher doses, with studies indicating that doses up to 120 mg/kg/day are well tolerated in humans . Adverse effects are generally mild and transient, making it a promising candidate for further clinical applications.
5.
This compound exhibits significant biological activity through its role as an NMDA receptor co-agonist, influencing various cognitive functions and presenting therapeutic potential for neuropsychiatric disorders. Ongoing research continues to elucidate its mechanisms and expand its clinical applications.
Q & A
Q. How can CRISPR-Cas9 models advance understanding of this compound’s role in metabolic diseases?
- Answer : Tissue-specific knockout models (e.g., liver vs. kidney) can dissect organ-level contributions to this compound homeostasis. Single-cell RNA sequencing of CRISPR-edited tissues may reveal novel pathways linking this compound to gluconeogenesis or insulin signaling. Data should be deposited in repositories like GEO to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
